2,3-Bis(1H-benzimidazol-2-yl)quinoxaline
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Overview
Description
2,3-Bis(1H-benzimidazol-2-yl)quinoxaline is a heterocyclic compound that features a quinoxaline core flanked by two benzimidazole groups.
Preparation Methods
The synthesis of 2,3-Bis(1H-benzimidazol-2-yl)quinoxaline typically involves the condensation of o-phenylenediamine with quinoxaline derivatives. One common method includes the reaction of 2,3-dichloroquinoxaline with o-phenylenediamine under reflux conditions in a suitable solvent such as ethanol or acetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2,3-Bis(1H-benzimidazol-2-yl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of dihydroquinoxaline derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,3-Bis(1H-benzimidazol-2-yl)quinoxaline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Bis(1H-benzimidazol-2-yl)quinoxaline involves its interaction with DNA. The compound binds to DNA grooves, leading to structural changes and cleavage of the DNA strands. This interaction is mediated by the formation of reactive oxygen species, which cause oxidative damage to the DNA . The molecular targets include various enzymes and proteins involved in DNA replication and repair.
Comparison with Similar Compounds
2,3-Bis(1H-benzimidazol-2-yl)quinoxaline is unique due to its dual benzimidazole groups and quinoxaline core. Similar compounds include:
2-Phenylbenzimidazole: Known for its anticancer activity.
Quinoxaline derivatives: These compounds share the quinoxaline core but differ in their substituents, leading to varied biological activities.
Benzimidazole derivatives: These compounds are widely studied for their antimicrobial and anticancer properties.
The uniqueness of this compound lies in its ability to form stable complexes with metal ions and its significant biological activity, making it a versatile compound for various applications.
Properties
CAS No. |
64836-00-6 |
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Molecular Formula |
C22H14N6 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2,3-bis(1H-benzimidazol-2-yl)quinoxaline |
InChI |
InChI=1S/C22H14N6/c1-2-8-14-13(7-1)23-19(21-25-15-9-3-4-10-16(15)26-21)20(24-14)22-27-17-11-5-6-12-18(17)28-22/h1-12H,(H,25,26)(H,27,28) |
InChI Key |
CNPANBDUEJKPHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=NC4=CC=CC=C4N=C3C5=NC6=CC=CC=C6N5 |
Origin of Product |
United States |
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